Cas no 66605-81-0 (1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate)

1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate 化学的及び物理的性質
名前と識別子
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- 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate
- 11-bromoundecan-1-ol,4-methylbenzenesulfonic acid
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- インチ: 1S/C18H29BrO3S/c1-17-11-13-18(14-12-17)23(20,21)22-16-10-8-6-4-2-3-5-7-9-15-19/h11-14H,2-10,15-16H2,1H3
- InChIKey: UXKVTOUSOFJBDT-UHFFFAOYSA-N
- SMILES: C(OS(C1=CC=C(C)C=C1)(=O)=O)CCCCCCCCCCBr
1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153482-10.0g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153482-0.5g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153482-2.5g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153482-5.0g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37153482-0.25g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37153482-0.05g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153482-1.0g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153482-0.1g |
11-bromoundecyl 4-methylbenzene-1-sulfonate |
66605-81-0 | 95.0% | 0.1g |
$339.0 | 2025-03-18 |
1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1-Undecanol, 11-bromo-, 4-methylbenzenesulfonateに関する追加情報
Chemical Profile of 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate (CAS No. 66605-81-0)
1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate, identified by its CAS number 66605-81-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical intermediates and fine chemicals. This compound belongs to the class of sulfonate esters, characterized by its unique structural framework that integrates an undecyl chain, a brominated aromatic ring, and a methylbenzenesulfonate moiety. Such structural features make it a versatile building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The synthesis of 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate involves a series of well-defined chemical transformations that highlight the compound's reactivity and utility. The presence of the bromine substituent at the 11-position of the undecyl chain enhances its participation in various coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl systems. Concurrently, the 4-methylbenzenesulfonate group introduces a polar, hydrophilic character to the molecule, improving solubility in aqueous environments and facilitating its use in solution-phase reactions.
In recent years, sulfonate derivatives have been extensively explored for their pharmacological properties. The sulfonate group is known to enhance binding affinity and metabolic stability, making it an attractive moiety in drug design. Specifically, 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate has been utilized as an intermediate in the synthesis of sulfonamide-based drugs, which are widely used to treat infections and inflammatory diseases. The bromine atom also serves as a handle for further functionalization, allowing chemists to introduce additional modifications tailored to specific biological targets.
One of the most compelling applications of this compound is in the realm of medicinal chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting enzyme-catalyzed pathways implicated in cancer and metabolic disorders. For instance, derivatives of 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate have been investigated for their potential to modulate kinases and other signaling proteins. The combination of lipophilicity from the undecyl chain and electronegativity from the sulfonate group ensures optimal interactions with biological receptors, enhancing drug efficacy.
The role of this compound in material science is equally noteworthy. Its ability to form stable complexes with polymers and nanoparticles has opened new avenues for drug delivery systems. By incorporating 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate into polymeric matrices, researchers can achieve controlled release profiles for therapeutic agents, improving treatment outcomes. Additionally, its sulfonate functionality contributes to biocompatibility, making it suitable for biomedical applications where chemical inertness is paramount.
Recent advancements in computational chemistry have further highlighted the significance of 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate. Molecular modeling studies suggest that its scaffold can be optimized for better pharmacokinetic properties by fine-tuning substituent positions and electronic distributions. These insights are being translated into experimental work, where chemists are systematically modifying the compound's structure to enhance its biological activity. Such efforts align with global trends toward precision medicine, where tailored molecular entities address specific disease mechanisms.
The industrial production of 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate the desired product from potential impurities. This commitment to quality is essential given its use in sensitive applications like pharmaceutical synthesis, where even minor contaminants can compromise efficacy.
The environmental impact of producing and utilizing 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate is also a consideration that drives innovation in green chemistry. Researchers are exploring solvent-free reactions and catalytic processes that minimize waste generation without sacrificing yield or purity. Such sustainable practices not only reduce operational costs but also align with regulatory requirements aimed at protecting ecosystems.
In conclusion,1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate (CAS No. 66605-81-0) represents a critical intermediate with broad applications across pharmaceuticals and materials science. Its unique structural attributes enable diverse functionalization strategies while maintaining favorable physicochemical properties for biological activity. As research continues to uncover new therapeutic targets and material innovations,1-Undecanol, 11-bromo, 4-methylbenzenesulfonate will undoubtedly remain at the forefront of scientific discovery.
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